![molecular formula C16H32N4O5 B14143414 Deferoxamine mesilate impurity B [EP impurity] CAS No. 252325-60-3](/img/structure/B14143414.png)
Deferoxamine mesilate impurity B [EP impurity]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of deferoxamine mesilate impurity B involves multiple steps, including the reaction of specific amines and hydroxylamines under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents and catalysts to facilitate the formation of the desired impurity . Industrial production methods for deferoxamine mesilate impurity B are not widely published, as they are often developed and optimized by pharmaceutical companies for internal use.
Chemical Reactions Analysis
Deferoxamine mesilate impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Deferoxamine mesilate impurity B is primarily used in pharmaceutical research to study the stability, efficacy, and safety of deferoxamine mesilate formulations. It is also used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical products . Additionally, it serves as a reference standard in quality control and regulatory compliance testing .
Mechanism of Action
The mechanism of action of deferoxamine mesilate impurity B is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. deferoxamine mesilate itself acts by binding free iron in the bloodstream, forming a stable complex that is excreted via the kidneys. This prevents iron from participating in harmful chemical reactions that can damage tissues and organs .
Comparison with Similar Compounds
Deferoxamine mesilate impurity B can be compared with other impurities of deferoxamine mesilate, such as:
Deferoxamine mesilate impurity A: Another process-related impurity with a different chemical structure.
Deferoxamine mesilate impurity C: A degradation product formed under specific conditions.
Deferoxamine mesilate impurity E: An impurity with a distinct molecular formula and weight.
Each of these impurities has unique chemical properties and potential impacts on the safety and efficacy of deferoxamine mesilate formulations. Deferoxamine mesilate impurity B is unique in its specific chemical structure and the conditions under which it is formed.
Properties
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O5/c1-14(21)19(24)12-7-3-5-11-18-15(22)8-9-16(23)20(25)13-6-2-4-10-17/h24-25H,2-13,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSRKKMWVNCQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252325-60-3 |
Source


|
| Record name | N1-(5-aminopentyl)-N1-hydroxy-N4-[5-(N-hydroxyacetamido)pentyl]butanediamide, | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LSG2DSW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
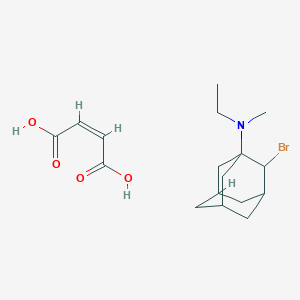
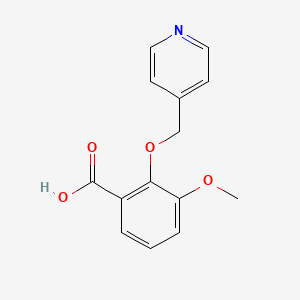
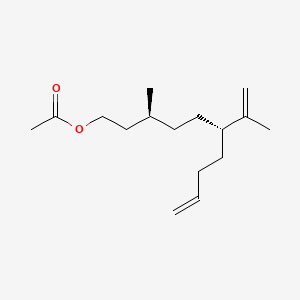
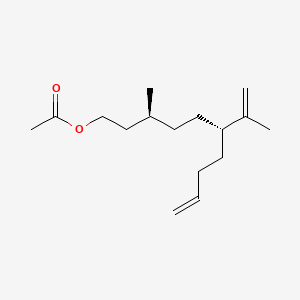
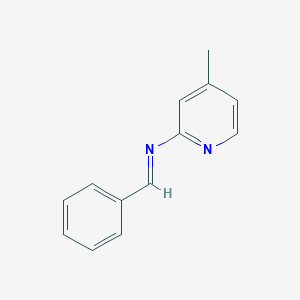
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
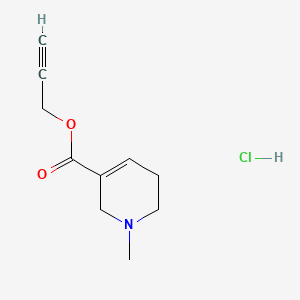
![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
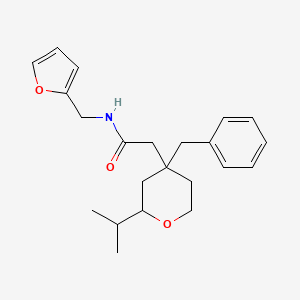
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
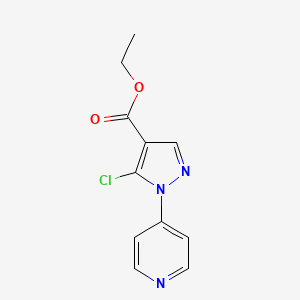


![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
